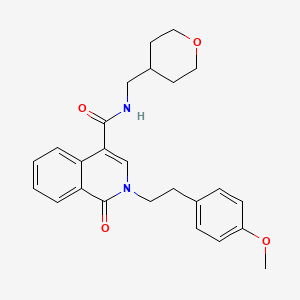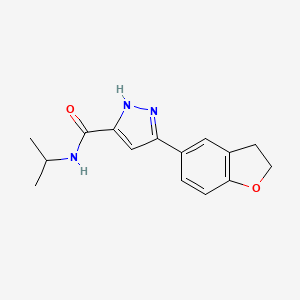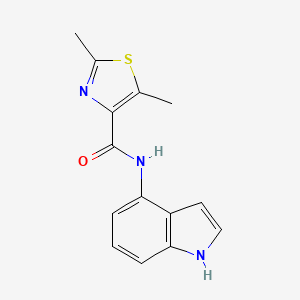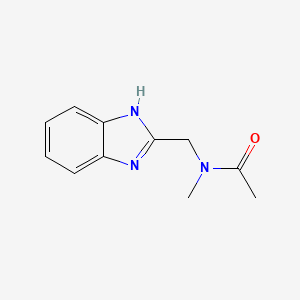![molecular formula C16H14ClN3O B11130716 N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11130716.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide is a synthetic compound that combines the structural features of an indole and a nicotinamide moiety. Indole derivatives are known for their wide range of biological activities, while nicotinamide is a form of vitamin B3 that plays a crucial role in cellular metabolism. The combination of these two structures in a single molecule can potentially lead to unique biological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide typically involves the following steps:
Synthesis of 6-chloroindole: This can be achieved by chlorination of indole using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Alkylation: The 6-chloroindole is then alkylated with an appropriate ethylating agent, such as 2-bromoethylamine, under basic conditions to form 2-(6-chloro-1H-indol-1-yl)ethylamine.
Amidation: Finally, the 2-(6-chloro-1H-indol-1-yl)ethylamine is reacted with nicotinic acid or its derivatives (e.g., nicotinoyl chloride) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group (if present) or other reducible functionalities can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced forms of the compound, such as amines
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to the presence of the nicotinamide moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, while the nicotinamide part can influence cellular metabolism by acting as a precursor to NAD+ (nicotinamide adenine dinucleotide), a crucial coenzyme in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]nicotinamide: Lacks the chloro substituent, which may affect its biological activity.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]nicotinamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide is unique due to the presence of the chloro substituent on the indole ring, which can significantly impact its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe in scientific research.
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-14-4-3-12-5-8-20(15(12)10-14)9-7-19-16(21)13-2-1-6-18-11-13/h1-6,8,10-11H,7,9H2,(H,19,21) |
InChI Key |
WGVXPLUYWJOBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130635.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11130645.png)
![2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid](/img/structure/B11130647.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11130648.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11130669.png)

![3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11130688.png)
![1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B11130695.png)
![1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130696.png)


![3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11130723.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130726.png)

